3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid
Overview
Description
3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid is a complex organic compound that features a nitro group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by sulfonation to attach the sulfamoyl group. The final step involves coupling the sulfamoyl-nitronaphthalene intermediate with benzoic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The sulfamoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Nitronaphthalen-1-yl)sulfamoyl]benzoic acid analogs: Compounds with similar structures but different substituents on the naphthalene or benzoic acid rings.
Sulfonamide derivatives: Compounds containing the sulfamoyl group attached to different aromatic or aliphatic moieties.
Nitroaromatic compounds: Compounds with nitro groups attached to various aromatic systems.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(5-nitronaphthalen-1-yl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-17(21)11-4-1-5-12(10-11)26(24,25)18-15-8-2-7-14-13(15)6-3-9-16(14)19(22)23/h1-10,18H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOCMXIWQDAIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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